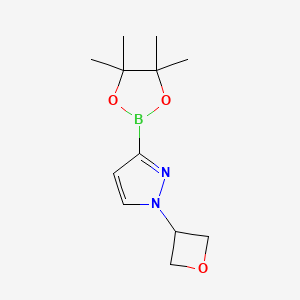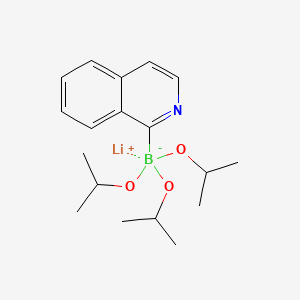
Lithium triisopropoxy(isoquinolin-1-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium triisopropoxy(isoquinolin-1-yl)borate is a chemical compound with the molecular formula C18H27BLiNO3 and a molecular weight of 323.16 g/mol . It is a heterocyclic building block used primarily in research settings. This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and an isoquinoline moiety.
Preparation Methods
The synthesis of Lithium triisopropoxy(isoquinolin-1-yl)borate typically involves the reaction of isoquinoline with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent decomposition
Chemical Reactions Analysis
Lithium triisopropoxy(isoquinolin-1-yl)borate can undergo various chemical reactions, including:
Reduction: It can be reduced using common reducing agents, leading to the formation of different borate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
Lithium triisopropoxy(isoquinolin-1-yl)borate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Lithium triisopropoxy(isoquinolin-1-yl)borate involves its interaction with various molecular targets. The borate group can coordinate with metal ions, affecting their reactivity and stability. The isoquinoline moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors . These interactions are crucial for its observed biological activities and its role in enhancing the performance of lithium-ion batteries.
Comparison with Similar Compounds
Lithium triisopropoxy(isoquinolin-1-yl)borate can be compared with other borate derivatives such as:
Lithium (2-pyridinyl)triisopropoxyborate: Similar in structure but with a pyridine ring instead of isoquinoline.
Tris(trimethylsilyl)borate: Known for its use in lithium-ion batteries as a cathode electrolyte interphase-forming additive.
The uniqueness of this compound lies in its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other borate derivatives.
Properties
Molecular Formula |
C18H27BLiNO3 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
lithium;isoquinolin-1-yl-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C18H27BNO3.Li/c1-13(2)21-19(22-14(3)4,23-15(5)6)18-17-10-8-7-9-16(17)11-12-20-18;/h7-15H,1-6H3;/q-1;+1 |
InChI Key |
JTASWPMTSPEERA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=NC=CC2=CC=CC=C12)(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


azanium](/img/structure/B12505067.png)
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
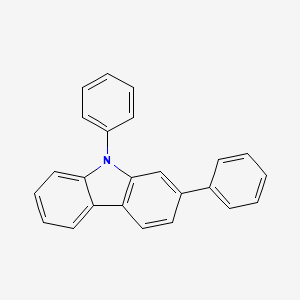
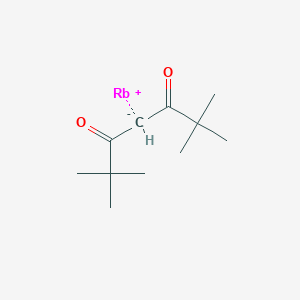
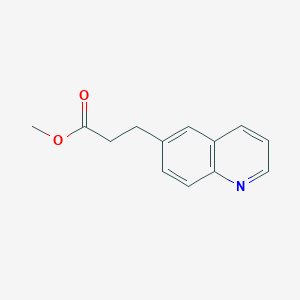
![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)

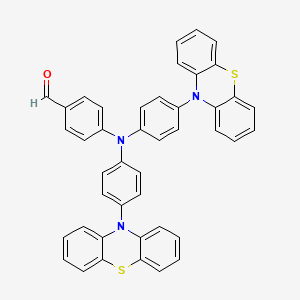
![(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid](/img/structure/B12505128.png)
![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)
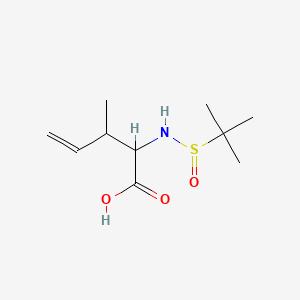
![1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B12505142.png)
